molecular formula C6H9Cl3N2 B14066785 3-chloro-N-methylpyridin-2-amine;dihydrochloride

3-chloro-N-methylpyridin-2-amine;dihydrochloride

Cat. No.: B14066785
M. Wt: 215.5 g/mol
InChI Key: IVBSEBRYSDZPTQ-UHFFFAOYSA-N
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Description

3-chloro-N-methylpyridin-2-amine;dihydrochloride is a chemical compound with the molecular formula C6H7ClN2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-methylpyridin-2-amine typically involves the chlorination of N-methylpyridin-2-amine. The reaction is carried out under controlled conditions to ensure the selective chlorination at the 3-position of the pyridine ring. The reaction conditions often include the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride, and the reaction is conducted in an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

In an industrial setting, the production of 3-chloro-N-methylpyridin-2-amine;dihydrochloride involves large-scale chlorination processes. The reaction is typically carried out in a continuous flow reactor to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-methylpyridin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-chloro-N-methylpyridin-2-amine;dihydrochloride has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-chloro-N-methylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N-methylpyridin-2-amine;dihydrochloride is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted applications in research and industry .

Properties

Molecular Formula

C6H9Cl3N2

Molecular Weight

215.5 g/mol

IUPAC Name

3-chloro-N-methylpyridin-2-amine;dihydrochloride

InChI

InChI=1S/C6H7ClN2.2ClH/c1-8-6-5(7)3-2-4-9-6;;/h2-4H,1H3,(H,8,9);2*1H

InChI Key

IVBSEBRYSDZPTQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC=N1)Cl.Cl.Cl

Origin of Product

United States

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